Glimepiride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

- Pancreatic effects: Studies have explored how glimepiride stimulates insulin secretion from pancreatic beta cells. Research suggests it acts on ATP-dependent potassium channels, leading to increased insulin release in response to high blood sugar [1]. This effect is observed in both the initial and secondary phases of insulin secretion [1].

Efficacy and Blood Sugar Control

- Clinical trials: Glimepiride's effectiveness in lowering blood sugar has been compared to other medications in various clinical trials. For instance, research has shown similar efficacy to glibenclamide and glipizide in one-year studies, with glimepiride potentially offering faster blood sugar reduction in the initial treatment period [2].

- Combination therapy: Scientific investigations have explored glimepiride's use alongside other medications for better glycemic control. Studies suggest that combining glimepiride with metformin might be more effective for blood sugar management compared to using either drug alone [3].

Potential Benefits beyond Glycemic Control

- Cardiovascular effects: The impact of glimepiride on cardiovascular health in diabetic patients is a subject of ongoing research. Some studies suggest a potential association between long-term glimepiride use and reduced cardiovascular mortality in patients with T2DM and chronic heart failure [4]. However, more research is needed to confirm this association and understand the underlying mechanisms [4].

Here are the references used for this information:

- [1] Glimepiride: A review of its use in the management of type 2 diabetes mellitus )

- [2] Glimepiride in type 2 diabetes mellitus: A review of the worldwide therapeutic experience ResearchGate:

- [3] Glimepiride: evidence-based facts, trends, and observations )

- [4] Glimepiride use is associated with reduced cardiovascular mortality in patients with type 2 diabetes and chronic heart failure: a prospective cohort study Oxford Academic:

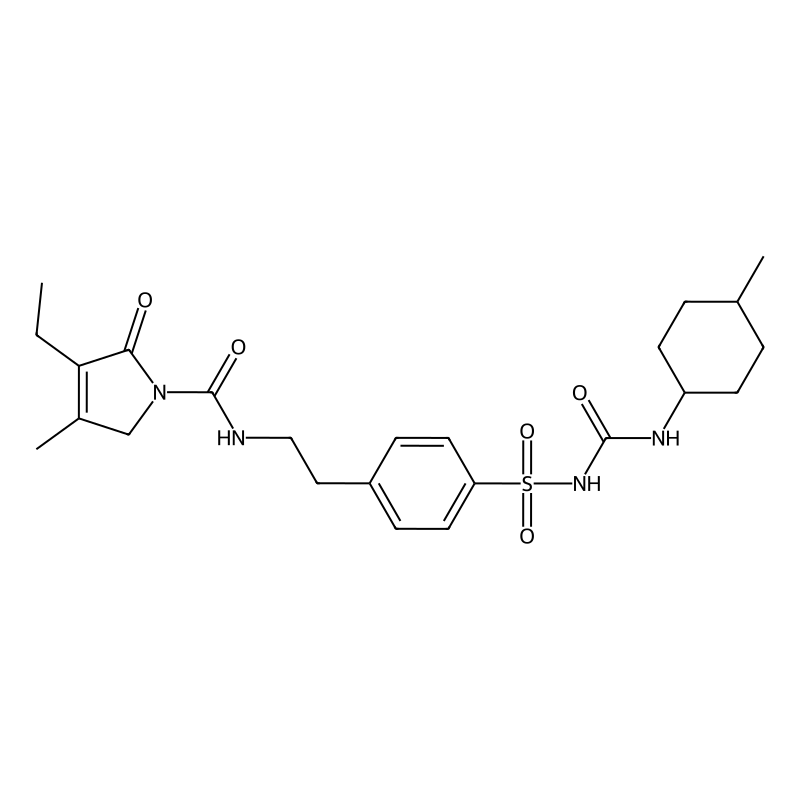

Chemically, glimepiride is identified as 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido) ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea, with the molecular formula C24H34N4O5S and a molecular weight of 490.62 g/mol . It is practically insoluble in water and has a melting point of approximately 207 °C . Glimepiride is marketed under various trade names, including Amaryl, and is available in several oral tablet forms ranging from 1 mg to 8 mg .

Glimepiride's mechanism of action involves stimulating the release of insulin from pancreatic beta cells. It is believed to bind to the sulfonylurea receptor (SUR) subunit of the KATP channel on these cells. This binding leads to the closure of KATP channels, resulting in membrane depolarization, increased calcium influx, and ultimately, insulin secretion [].

Glimepiride is generally well-tolerated, but the primary safety concern is hypoglycemia, a condition of abnormally low blood sugar levels. Symptoms include sweating, dizziness, and confusion. Several factors can increase the risk of hypoglycemia, such as medication errors, inadequate carbohydrate intake, and certain medical conditions [].

Glimepiride undergoes oxidative biotransformation primarily mediated by the cytochrome P450 enzyme CYP2C9. This metabolic process converts glimepiride into two major metabolites: M1 (cyclohexyl hydroxymethyl derivative), which retains about one-third of the pharmacological activity of glimepiride, and M2 (carboxyl derivative), which is pharmacologically inactive . The drug's elimination involves approximately 60% excretion via urine and 40% through feces, with no parent drug detected in these excretions .

The primary mechanism of action for glimepiride involves stimulating insulin release from pancreatic beta cells. It achieves this by blocking ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent activation of voltage-dependent calcium channels. This results in an influx of calcium ions, promoting the exocytosis of insulin granules into the bloodstream . Additionally, glimepiride interacts with Epac3, a nucleotide exchanger that enhances insulin granule exocytosis .

The synthesis of glimepiride typically involves multi-step organic reactions starting from simpler chemical precursors. One common approach includes:

- Formation of the sulfonamide: Reaction between a suitable amine and sulfonyl chloride.

- Cyclization: Introduction of cyclohexyl and ethyl groups through various alkylation reactions.

- Final modifications: Oxidative steps to ensure proper functional groups are present for biological activity.

These synthetic routes can vary based on the desired yield and purity levels .

Glimepiride is primarily used for managing type 2 diabetes mellitus. Its effectiveness lies in its ability to lower blood glucose levels by enhancing insulin secretion from the pancreas. It is often prescribed when diet and exercise alone do not adequately control blood sugar levels . Additionally, due to its favorable safety profile, it may be preferred over older sulfonylureas in patients with cardiovascular issues .

Glimepiride has several known drug interactions that can affect its efficacy and safety:

- Potentiation of hypoglycemia: Nonsteroidal anti-inflammatory drugs (such as salicylates), sulfonamides, and certain antibiotics can enhance the hypoglycemic effects of glimepiride.

- Hyperglycemia: Thiazides, diuretics, and certain hormonal agents may reduce its effectiveness by increasing blood glucose levels .

- Cytochrome P450 interactions: Drugs that inhibit or induce CYP2C9 can alter glimepiride metabolism, affecting its plasma concentration and therapeutic effects .

Glimepiride is part of a broader class of sulfonylureas used for diabetes management. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Glibenclamide | Insulin secretagogue | Higher risk of hypoglycemia |

| Gliclazide | Insulin secretagogue | May have additional vascular protective effects |

| Tolbutamide | Insulin secretagogue | Shorter duration of action |

| Chlorpropamide | Insulin secretagogue | Longer half-life but more side effects |

Uniqueness of Glimepiride:

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tandemact is indicated for the treatment of patients with type-2 diabetes mellitus who show intolerance to metformin or for whom metformin is contraindicated and who are already treated with a combination of pioglitazone and glimepiride.,

AVAGLIM is indicated in the treatment of type 2 diabetes mellitus patients who are unable to achieve sufficient glycaemic control on optimal dosage of sulphonylurea monotherapy, and for whom metformin is inappropriate because of contraindication or intolerance.

Pharmacology

Glimepiride is a long-acting, third-generation sulfonylurea with hypoglycemic activity. Compared to other generations of sulfonylurea compounds, glimepiride is very potent and has a longer duration of action. This agent is metabolized by CYP2C9 and shows peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity.

MeSH Pharmacological Classification

ATC Code

A10BD04

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BB - Sulfonylureas

A10BB12 - Glimepiride

Mechanism of Action

KEGG Target based Classification of Drugs

ABC transporters

ABCC subfamily

ABCC8 (SUR1) [HSA:6833] [KO:K05032]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

93479-97-1

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Drugs used in diabetes -> Human pharmacotherapeutic group

Human drugs -> Avaglim -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Glimepiride not inferior to linagliptin? No, even superior from a public health perspective

Alberto Donzelli, Giulia Giudicatti, Giulio MarianiPMID: 33706484 DOI: 10.19191/EP20.5-6.P321.005

Abstract

Cost-effectiveness analysis of empagliflozin compared with glimepiride in patients with Type 2 diabetes in China

Ahmed Salem, Peng Men, Mafalda Ramos, Yan-Jun Zhang, Anastasia Ustyugova, Mark LamottePMID: 33576249 DOI: 10.2217/cer-2020-0284

Abstract

The study assesses the cost-effectiveness of empagliflozin versus glimepiride in patients with Type 2 diabetes and uncontrolled by metformin alone in China, based on the EMPA-REG H2H-SU trial.A calibrated version of the IQVIA Core Diabetes Model was used. Cost of complications and utility were taken from literature. The Chinese healthcare system perspective and 5% discounting rates were applied.

Empagliflozin+metformin provides additional quality-adjusted life-years (0.317) driven by a reduction in the number of cardiovascular and renal events, for an additional cost of $1382 (CNY9703) compared with glimepiride+metformin.

Empagliflozin is cost-effective treatment versus glimepiride applying a threshold of $30,290 (CNY212,676).

Chronopharmacology of the alpha-lipoic acid/nifedipine/glimepiride combination in the amelioration of retinopathy in rats

Michael Ikechukwu Oraebosi, Temidayo Olutoyin Olurishe, Sherifat Bola Anafi, Mohammed BisallaPMID: 33356611 DOI: 10.1080/07420528.2020.1866004

Abstract

Time of drug administration affects both the kinetics and dynamics of medications. This study investigated diurnal efficacy of alpha-lipoic acid (ALA), nifedipine, and glimepiride combination in the treatment of diabetic retinopathy. The study design comprised seven groups of rats, with groups 1 and 2 serving as non-diabetic and diabetic controls, respectively, receiving 1 ml/kg distilled water. All other groups were diabetic, and received 10 mg/kg glimepiride at 20:00 h. Groups 4-7 also received 20 mg/kg nifedipine at 08:00 h. In addition, groups 5-7 received 100 mg/kg ALA at 08:00 h, 14:00 h, and 20:00 h, respectively. Oral drug administration was for 28 days during which fasting and random blood glucose sampling were done weekly at 07:30 h and 13:30 h, respectively. On the 29day, rats were euthanized; blood was collected via the jugular veins for determination of serum ocular markers like magnesium, cholesterol, and triglyceride. Furthermore, the eyes were excised and their relative organ/body weight ratios determined. The right eyes were persevered in phosphate buffer for homogenization and determination of retina antioxidant profile (MDA, SOD, CAT, GSH), while the left eyes were preserved in formalin for histological examination. Results showed that treatment with ALA and glimepiride at 20:00 h along with nifedipine at 08:00 h resulted in better prognosis than other treatment groups and with improved glycemic control. Also, all their serum markers for retinopathy, organ weight, and histology did not differ significantly from that of the non-diabetic rats. Findings imply that diurnal efficacy in alpha-lipoic acid, nifedipine and glimepiride combination ameliorates diabetic retinopathy in rats and may be beneficial in the treatment of diabetic retinopathy.

Fournier's gangrene with dapagliflozin in a rural hospital: a case report

Ali Elbeddini, Yasamin Tayefehchamani, Michelle Davey, Jodi Gallinger, Naushin Hooda, Ahmed Aly, Dawn Erickson, Stephanie LeePMID: 33526523 DOI: 10.1136/bcr-2020-237784

Abstract

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used for treatment of type 2 diabetes, are associated with risk of urogenital infections. FDA issued a black box warning about multiple case reports of Fournier's gangrene (FG) observed in patients taking SGLT2 inhibitors. FG is a type of necrotising fasciitis that occurs in the anogenital area. We report a case of a 71-year-old woman with type 2 diabetes on dapagliflozin, presenting with foul-smelling discharge and a large abscess in the perianal area. Her risk factors for FG included her advanced age, obesity, diabetes and trauma to the site. During her stay, dapagliflozin was discontinued and she received procedural debridement, wound care and broad-spectrum intravenous antibiotics. Due to possible association between FG and SGLT2 inhibitors, patients presenting with signs and symptoms of FG who are taking SGLT2 inhibitors should be examined for infection in the urogenital area and treated promptly.Continuous adsorptive removal of glimepiride using multi-walled carbon nanotubes in fixed-bed column

Ismail Badran, Obada Qut, Abdallah D Manasrah, Murad AbualhasanPMID: 33219502 DOI: 10.1007/s11356-020-11679-y

Abstract

Water pollution by emerging pollutants such as pharmaceutical and personal care products is one of today's biggest challenges. The presence of these emerging contaminants in water has raised increasing concern due to their frequent appearance and persistence in the aquatic ecosystem and threat to health and safety. The antidiabetic drug glimepiride, GPD, is among these compounds, and it possesses adverse effects on human health if not carefully administered. Several conventional processes were proposed for the elimination of these persistent contaminants, and adsorption is among them. Therefore, in this study, the adsorptive removal of GPD from water using multi-walled carbon nanotubes (MWCNT) supported on silica was explored on a fixed-bed column. The effects of bed-height, solution pH, and flow rate on the adsorptive removal of GPD were investigated. The obtained adsorption parameters using Sips, Langmuir, and Freundlich models were used to investigate the continuous adsorption. The results showed that the drug removal is improved with the increasing bed height; however, it decreased with the flow rate. The effect of pH indicated that the adsorption is significantly affected and increased in acidic medium. The convection-dispersion model coupled with Freundlich isotherm was developed and used to describe the adsorption breakthrough curves. The maximum adsorption capacity (q) was 275.3 mg/g, and the axial dispersion coefficients were ranged between 3.5 and 9.0 × 10

m

/s. The spent adsorbent was successfully regenerated at high pH by flushing with NaOH.

Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method

Vasile-Ion Iancu, Roxana-Elena Scutariu, Florentina-Laura Chiriac, Gabriel-Lucian RaduPMID: 33471573 DOI: 10.1080/10934529.2021.1873671

Abstract

As environment emerging contaminants of anthropogenic origin, antidiabetic drugs are present in the range of high ng/L to ng/mL in the influent and the effluent of the waste water treatment plant (WWTP). The metformin compound is the most used hypoglycemic agent in the world. The aim of this study was to develop a new analytic method, based on solid phase extraction followed by liquid chromatography coupled with mass spectrometric detector (SPE-LC-MS/MS), for identification and quantification of 5 antidiabetic compounds (glibenclamide/glyburide, glimepiride, metformin, glipizide, guanyl urea, gliclazide) and one degradation product (guanyl urea). The investigated environmental samples were the influent and the effluent of four urbans WWTP's. By validating of the analytical method, it was obtained low LOQ's (0.2-4.5 ng/L), satisfactory recovery rates (53.6-116.8%), and corresponding performance parameters: inter-day precision (4.9-8.4%) and reproducibility (11.3-14.6%). The concentrations of antidiabetics were as follow in influent and effluent: metformin 76-2041ng/L and 2-206ng/L, gliclazide (14.1-42.4 ng/L, and 3.3-19.1), glipizide (7.5-11.2 ng/L and 6.5-10ng/L), guanyl urea (6.2-7.3 and 8.3-21.3 ng/L). The efficiency of elimination of the antidiabetics in WWTP's was maximum for metformin (67.6-98.5%), followed, by gliclazide (72.9-78.2%). The lowest elimination efficiency was calculated for glipizide (10.7-13.3%). The guanyl urea undergoes a formation process (74.5-84.2%) in effluent, from the metformin contained in influent.Impacts of early insulin treatment vs glimepiride in diabetic patients with background metformin therapy: A nationwide retrospective cohort study

Fu-Shun Yen, Chih-Cheng Hsu, Yuan-Chih Su, James Cheng-Chung Wei, Chii-Min HwuPMID: 33655987 DOI: 10.1097/MD.0000000000025085

Abstract

Type 2 diabetes mellitus (T2DM) is a progressive disease. After metformin failure, the addition of insulin or sulfonylureas might increase the risk of hypoglycemia and cardiovascular (CV) morbidity. Here, the risk of all-cause mortality was compared between early insulin treatment and glimepiride use in T2DM patients with background metformin therapy.We conducted a 9-year retrospective cohort study from the population-based National Health Insurance Research Database in Taiwan. A total of 2054 patients with T2DM under insulin or glimepiride treatment were enrolled during 2004 to 2012. Overall event rates of all-cause mortality were compared between 1027 insulin users and 1027 matched glimepiride users.After the propensity score matching, the mortality rates were 72.5 and 4.42 per 1000 person-years for insulin users and glimepiride users. The adjusted hazard ratio of mortality was 14.47 (95% CI: 8.64-24.24; P value <.001) as insulin compared with glimepiride users. The insulin users had significantly higher risk of CV death (adjusted hazard ratio 7.95, 95% CI 1.65-38.3, P = .01) and noncardiovascular death (adjusted hazard ratio 14.9, 95% CI 8.4-26.3, P < .001).The nationwide study demonstrated that metformin plus insulin therapy was associated with higher risk of all-cause mortality.[Starting insulin or not? And if so, which basal insulin?]

C J Tack, F A van de LaarPMID: 33201616 DOI:

Abstract

A 55-year-old patient with a BMI of 30 kg/m2 is referred for uncontrolled type 2 diabetes mellitus. His HbA1c-concentration is 71 mmol/mol, despite an initial 8% weight loss and treatment with metformin and glimepiride. The general practitioner proposes to start with insulin, but the patient refuses. We discuss whether there is a good alternative for insulin such as more weight loss and the addition of more drugs. Our patient then changes his mind and agrees to start insulin treatment. Basal insulin is usually recommended in cases like this.Since there are no significant differences between different types of available basal insulin, it seems reasonable to take price into account. Our patient achieved reasonable glucose control without weight gain using a combination of basal insulin and a GLP-1 receptor agonist.Pharmacokinetic/Pharmacodynamic Interactions Between Evogliptin and Glimepiride in Healthy Male Subjects

Hyounggyoon Yoo, Yun Kim, In-Jin Jang, Kyung-Sang Yu, SeungHwan LeePMID: 33262578 DOI: 10.2147/DDDT.S275343

Abstract

Evogliptin, a dipeptidyl peptidase-4 inhibitor, and glimepiride, a sulfonylurea, are used to treat type 2 diabetes mellitus. In this study, we aimed to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) interactions between evogliptin and glimepiride.A randomized, open-label, 3-period, 3-treatment, 2-sequence crossover study was conducted in healthy male subjects. During each period, subjects received multiple doses of evogliptin 5 mg alone (EVO), glimepiride 4 mg alone (GLI), or a combination of the two (EVO+GLI). Serial blood and urine samples were collected 168 and 24 h post dosing, respectively, for PK and PD analyses.

Thirty-four subjects completed the study. The co-administration of evogliptin and glimepiride did not alter their plasma and urine PK profiles. For evogliptin, the geometric mean ratio (GMR) (90% confidence intervals) for the maximum plasma concentrations at steady-state (C

) and the area under the curve during dosing interval at steady-state (AUC

) of EVO+GLI to E were 1.02 (0.98-1.06) and 0.97 (0.95-1.00), respectively. For glimepiride, the corresponding values of EVO+GLI to GLI were 1.08 (1.01-1.17) and 1.08 (1.02-1.14), respectively. All values were within the regulatory bioequivalence criteria of 0.8-1.25. Glucose excursion decreased with the co-administration of evogliptin and glimepiride compared with that observed with the evogliptin or glimepiride monotherapy.

Evogliptin and glimepiride had no PK interactions when co-administered, while the combination therapy showed an additive glucose-lowering effect compared to those of evogliptin or glimepiride monotherapy.

Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA

Sujoy Ghosh, Pradip Mukhopadhyay, Prabhakar Pandey, Purushottam Chatterjee, Kaushik PanditPMID: 33213193 DOI: 10.1177/1479164120973653

Abstract

Despite having unquestionable glucose lowering efficacy, current guidelines no more favour the uses of sulphonylureas for CV safety concern, except when cost is an issue. However, formal cardiovascular outcome trial (CVOT) is not available.We performed an indirect treatment comparison to find the hazard ratio for 3-point MACE, all-cause death, CV death and non-CV death between glimepiride and placebo based on two large CVOTs which established the CV safety of linagliptin (CARMELINA and CAROLINA).

Glimepiride was shown to have a non-inferior risk compared to placebo for 3-point MACE (HR 1.04, 95% CI 0.850, 1.274), all-cause mortality (HR 1.08, 95% CI 0.880, 1.317), CV death (HR 0.96, 95% CI 0.732, 1.259), and non-CV death (HR 1.24, 95% CI 0.893, 1.733).

Cardiovascular safety of glimepiride is re-assuring and may help patients with type 2 diabetes world-over to avail the benefit of this affordable efficacious medication.